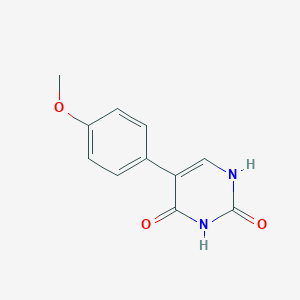

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYXJPMUQZBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358530 | |

| Record name | 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127236-04-8 | |

| Record name | 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Acid-Catalyzed Condensation

The reaction between barbituric acid and 4-methoxybenzaldehyde under acidic conditions represents a foundational method. Using acetic acid as both solvent and catalyst at 80–90°C for 6–8 hours yields the target compound via Knoevenagel condensation. This method typically achieves 60–70% isolated yield, with purity >95% after recrystallization from ethanol.

Mechanistic Insight :

The aldehyde carbonyl undergoes nucleophilic attack by the active methylene group of barbituric acid, forming an α,β-unsaturated intermediate. Subsequent cyclization and dehydration generate the pyrimidine-dione core with regioselective incorporation of the 4-methoxyphenyl group at position 5.

Microwave-Assisted Optimization

Microwave irradiation (150 W, 120°C) reduces reaction time to 20–30 minutes while improving yield to 78–82%. This approach minimizes side products such as oligomeric adducts, enhancing scalability for industrial applications.

Cyclization of Arylidene Barbituric Acid Intermediates

Thermolysis of 5-(4-Methoxybenzylidene)barbituric Acid

Heating 5-(4-methoxybenzylidene)barbituric acid at 150–180°C in dimethylformamide (DMF) induces cyclization to form the pyrimidine-dione framework. This method, adapted from pyrimidoquinoline syntheses, requires 2–3 hours and provides 65–70% yield.

Critical Parameters :

Catalytic Cyclization Using Triethylbenzylammonium Chloride (TEBA)

In aqueous media, TEBA (10 mol%) facilitates cyclization at 80°C within 4–5 hours, achieving 75–80% yield. This method aligns with green chemistry principles by eliminating organic solvents and enabling catalyst recycling.

Michael Addition-Cyclization in Aqueous Media

Reaction of 4-Amino-2,6-dihydroxypyrimidine with 4-Methoxycinnamonitrile

A Michael addition followed by cyclization in water produces the target compound with 70–78% yield. The protocol involves:

-

Michael Adduct Formation : 4-Methoxycinnamonitrile reacts with 4-amino-2,6-dihydroxypyrimidine at 60°C for 3 hours.

-

Cyclization : Heating to 100°C for 2 hours induces ring closure.

-

Aromatization : Air oxidation finalizes the conjugated system.

Advantages :

-

Solvent Compatibility : Water acts as both solvent and proton source, reducing environmental impact.

-

Scalability : Demonstrated at 100-g scale with consistent yields.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | Acetic acid, 90°C | 6–8 | 60–70 | 95 |

| Microwave-Assisted | 150 W, 120°C | 0.5 | 78–82 | 98 |

| Thermolysis | DMF, 180°C | 2–3 | 65–70 | 97 |

| TEBA-Catalyzed Cyclization | H₂O, 80°C | 4–5 | 75–80 | 96 |

| Michael Addition | H₂O, 100°C | 5 | 70–78 | 95 |

Key Observations :

-

Microwave and TEBA methods balance efficiency and sustainability.

-

Prolonged heating in thermolysis risks decomposition, necessitating precise temperature control.

Industrial-Scale Production and Green Chemistry

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

Oxidation: Formation of 5-(4-Hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations that can lead to new materials with desired properties.

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, some synthesized derivatives have shown minimum inhibitory concentration (MIC) values ranging from 4–20 μmol/L against various bacterial strains .

- Anticancer Potential : In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). Compounds derived from this framework exhibited IC50 values indicating potent activity against these cells .

Medicine

- Drug Development : The compound is being investigated for its potential use in drug development due to its anti-inflammatory and neuroprotective effects. It may inhibit key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α, making it a candidate for treating inflammatory diseases.

Case Studies

- Antimicrobial Studies : A series of derivatives were tested against various bacterial strains. Compounds with electron-withdrawing groups showed enhanced antimicrobial activity compared to standard antibiotics like cefotaxime .

- Cytotoxicity Screening : In a study evaluating the cytotoxic effects on multiple cancer cell lines, several derivatives exhibited IC50 values significantly lower than standard chemotherapeutics such as doxorubicin, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The compound may also interact with nuclear factor κB and other signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivatives

- 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS RN: 27507-08-0): Structure: Features a pyrido ring fused to the pyrimidine-dione core, with a 4-methoxybenzyl group at position 3. Properties: Molecular weight = 283.28 g/mol; melting point = 328–330°C . Comparison: The fused pyrido ring increases rigidity and molecular weight compared to the simpler pyrimidine-dione scaffold of the target compound.

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

- 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Structure: Incorporates a thieno ring fused to the pyrimidine-dione core, with an imidazo-pyridinyl substituent. Activity: Exhibits moderate antimicrobial activity against P. aeruginosa (MIC < streptomycin) due to interactions with bacterial TrmD . Comparison: The thieno fusion and bulky substituents likely enhance target specificity but may reduce solubility compared to the target compound.

Substituent Variations at Position 5

5-(4-Chlorophenethyl)-1-hydroxypyrimidine-2,4(1H,3H)-dione

- Structure : Substituted with a 4-chlorophenethyl group at position 5.

- Synthesis : Prepared via hydrogenation of styryl precursors over Pd/C .

- Comparison : The chlorophenethyl group introduces electron-withdrawing effects, which may alter electronic properties and binding affinities relative to the methoxyphenyl group.

5-Methylpyrimidine-2,4(1H,3H)-dione

- Structure : Simple methyl substituent at position 5 (CAS RN: 65-71-4).

- Properties : Lower molecular weight (142.11 g/mol) and higher polarity compared to the methoxyphenyl analog.

Functionalized Derivatives for Enzyme Inhibition

(E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione

- Structure : Nitro and nitrostyryl substituents at positions 5 and 6.

- Activity : Potent inhibitor of Mycobacterium tuberculosis lumazine synthase (Ki = 3.7 µM) .

- Comparison : The nitro groups enhance electrophilicity, facilitating covalent or polar interactions absent in the methoxyphenyl derivative.

Biological Activity

5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by its pyrimidine core substituted with a 4-methoxyphenyl group. The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 4-methoxyphenylacetylene reacts with halogenated pyrimidines under specific conditions to yield the desired product.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated significant cytotoxic activity, with IC50 values indicating potent antiproliferative effects .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HCT116 | 15.0 | Inhibition of cell proliferation |

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. For instance, it has shown promise as a Poly(ADP-ribose) polymerase (PARP) inhibitor, which is vital for DNA repair mechanisms in cancer cells. By inhibiting PARP-1, the compound can enhance the efficacy of chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Binding : The compound binds to the active sites of target enzymes, inhibiting their activity and disrupting cellular processes.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, contributing to its antiproliferative effects.

Case Studies

In a recent study evaluating various pyrimidine derivatives for anticancer activity, this compound was one of the most effective compounds tested. It was found to significantly reduce tumor growth in xenograft models when administered in conjunction with standard chemotherapy regimens .

Case Study: Efficacy in Tumor Models

A study involving xenograft models demonstrated that treatment with this compound resulted in:

- Tumor Volume Reduction : A decrease in tumor volume by approximately 60% compared to control groups.

- Survival Rate Improvement : Enhanced survival rates in treated animals versus untreated controls.

Q & A

Q. What are the optimized synthetic routes for 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted benzyl halides and pyrimidine precursors under basic conditions. For example, sodium methoxide can promote nucleophilic substitution to attach the 4-methoxyphenyl group to the pyrimidine ring . Solvent selection (e.g., DMF, acetic acid) and catalysts (e.g., K₂CO₃) significantly impact yield and purity. Alkylation reactions with benzyl chlorides in DMF at 60–80°C, followed by recrystallization, are common for derivatives . Optimization requires monitoring reaction time, temperature, and stoichiometry via TLC or HPLC.

Q. Which spectroscopic and chromatographic methods are effective for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns and hydrogen bonding. For example, aromatic protons of the 4-methoxyphenyl group appear as distinct doublets (δ 6.8–7.5 ppm), while pyrimidine NH protons resonate near δ 10–12 ppm .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions. The 4-methoxyphenyl group often participates in C–H···O or π-π stacking, influencing lattice stability .

- HPLC/MS : A C18 column with a 25-min gradient elution (acetonitrile/water) ensures purity assessment and molecular weight confirmation .

Q. What purification strategies are recommended for isolating this compound?

Recrystallization using ethanol/water mixtures or ethyl acetate/hexane systems is effective for removing unreacted precursors. For polar derivatives, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) improves purity. Centrifugation and vacuum drying are standard post-purification steps .

Advanced Research Questions

Q. How do reaction mechanisms differ when varying alkylation agents (e.g., benzyl chlorides vs. chloroacetamides)?

Alkylation with benzyl chlorides proceeds via SN2 mechanisms in polar aprotic solvents (DMF), while chloroacetamides may involve nucleophilic acyl substitution. Potassium carbonate acts as a base to deprotonate the pyrimidine NH, enhancing nucleophilicity. Competing side reactions (e.g., over-alkylation) can occur with excess reagent, necessitating strict stoichiometric control . Mechanistic studies using DFT calculations or isotopic labeling (e.g., deuterated solvents) can clarify pathways.

Q. How can computational modeling predict bioavailability and drug-likeness of derivatives?

- Physicochemical Properties : Tools like SwissADME calculate logP, topological polar surface area (TPSA), and solubility to assess Lipinski’s rule compliance. Derivatives with TPSA <140 Ų and logP <5 are prioritized for oral bioavailability .

- Docking Studies : Molecular docking (AutoDock Vina) into target enzymes (e.g., dihydrofolate reductase) evaluates binding affinity. The 4-methoxyphenyl group’s electron-donating effects enhance π-stacking with aromatic residues .

Q. How does the 4-methoxyphenyl substituent influence crystal packing and intermolecular interactions?

X-ray studies show that the methoxy group forms C–H···O hydrogen bonds with adjacent pyrimidine carbonyls, stabilizing the lattice. Additionally, the phenyl ring engages in offset π-π interactions (3.5–4.0 Å spacing) with neighboring aromatic systems, affecting melting points and solubility .

Q. What strategies resolve contradictions in reaction yields reported under varying conditions?

Systematic DoE (Design of Experiments) evaluates factors like solvent polarity, temperature, and catalyst loading. For example, acetic acid may protonate intermediates, reducing reactivity in alkylation, while DMF stabilizes transition states. Conflicting data can be reconciled by comparing activation energies (via Arrhenius plots) or intermediate stability (via in-situ IR monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.